N-(3-methoxyphenyl)-1-methyl-1H-benzotriazole-5-carboxamide
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Overview
Description
N-(3-methoxyphenyl)-1-methyl-1H-benzotriazole-5-carboxamide is a synthetic organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science. The presence of the methoxyphenyl group and the benzotriazole moiety imparts unique chemical and physical properties to this compound, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-1-methyl-1H-benzotriazole-5-carboxamide typically involves the reaction of 3-methoxyaniline with 1-methyl-1H-benzotriazole-5-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves optimizing reaction conditions to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-1-methyl-1H-benzotriazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzotriazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of N-(3-hydroxyphenyl)-1-methyl-1H-benzotriazole-5-carboxamide.
Reduction: Formation of N-(3-aminophenyl)-1-methyl-1H-benzotriazole-5-carboxamide.
Substitution: Formation of various substituted benzotriazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-methoxyphenyl)-1-methyl-1H-benzotriazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and unique properties .
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-1-methyl-1H-benzotriazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The methoxyphenyl group and benzotriazole moiety play crucial roles in these interactions by providing specific binding affinities and steric effects .
Comparison with Similar Compounds
Similar Compounds
- N-(3-methoxyphenyl)-1H-benzotriazole-5-carboxamide
- N-(4-methoxyphenyl)-1-methyl-1H-benzotriazole-5-carboxamide
- N-(3-hydroxyphenyl)-1-methyl-1H-benzotriazole-5-carboxamide
- N-(3-methoxyphenyl)-1H-benzotriazole-5-carboxamide
Uniqueness
N-(3-methoxyphenyl)-1-methyl-1H-benzotriazole-5-carboxamide is unique due to the presence of the methoxy group at the 3-position of the phenyl ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to other similar compounds .
Properties
Molecular Formula |
C15H14N4O2 |
---|---|
Molecular Weight |
282.30 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-1-methylbenzotriazole-5-carboxamide |
InChI |
InChI=1S/C15H14N4O2/c1-19-14-7-6-10(8-13(14)17-18-19)15(20)16-11-4-3-5-12(9-11)21-2/h3-9H,1-2H3,(H,16,20) |
InChI Key |
HKXURQINIOECGU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)NC3=CC(=CC=C3)OC)N=N1 |
Origin of Product |
United States |
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